molecular formula C18H18O3 B2961972 trans-4-Ethoxy-4'-methoxychalcone CAS No. 74280-20-9

trans-4-Ethoxy-4'-methoxychalcone

Cat. No. B2961972
CAS RN: 74280-20-9
M. Wt: 282.339
InChI Key: OCJRMZSSQYAGCZ-AWNIVKPZSA-N
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Description

“trans-4-Ethoxy-4’-methoxychalcone” is a chemical compound with the molecular formula C18H18O3 . It is a derivative of chalcone, a class of organic compounds that are precursors to flavonoids, which are important plant pigments .


Synthesis Analysis

The synthesis of chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, is typically performed by the Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, resulting in the formation of a chalcone .


Molecular Structure Analysis

The molecular structure of “trans-4-Ethoxy-4’-methoxychalcone” consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . The “4-Ethoxy” and “4’-methoxy” parts of the name refer to the ethoxy (C2H5O-) and methoxy (CH3O-) groups attached to the 4th carbon of the respective phenyl rings .


Chemical Reactions Analysis

Chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, can undergo a variety of chemical reactions. For instance, they can be reduced to dihydrochalcones by certain microbial strains, such as Rhodococcus and Lactobacillus . This reduction involves the conversion of the α,β-unsaturated carbonyl system into a saturated one .


Physical And Chemical Properties Analysis

The average mass of “trans-4-Ethoxy-4’-methoxychalcone” is 282.334 Da, and its monoisotopic mass is 282.125580 Da . Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.

Scientific Research Applications

1. Photochemical Reactions and Equilibrium

The equilibrium between flavylium salts and 2-hydroxychalcones, like trans-4-Ethoxy-4'-methoxychalcone, is significantly influenced by light. In sunlight, these compounds photoisomerize rapidly to their cis forms, which then cyclize in acid solutions to flavylium salts. This process is critical in understanding the photochemical behavior of these compounds (Jurd, 1969).

2. Cyclisation and Reaction Dynamics

The cyclisation and reaction dynamics of compounds like 2′-hydroxy-6′-methoxychalcone epoxide, which are structurally related to this compound, have been extensively studied. These dynamics are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Adams & Main, 1991).

3. Crystal and Molecular Structures

The investigation into the crystal and molecular structures of chalcones like 4-methoxychalcone provides insights into the physical properties and potential applications of this compound in materials science (Rabinovich & Schmidt, 1970).

4. Excited State Dynamics

The excited-state properties of derivatives of chalcones, including 4-(dimethylamino)methoxychalcones, are crucial in understanding the photophysical behavior of this compound. These properties are essential in fields like photonics and photochemistry (Song et al., 2018).

5. Photochemical Conversion

Research on the photochemical conversion of 2-hydroxy-4′-methoxychalcone, a compound related to this compound, sheds light on the potential applications of these compounds in fields like optical memory systems (Matsushima et al., 1994).

6. Antitumorigenic Activities

The study of the photo-isomerization of chalcones and their correlation with biological activities, including antitumorigenic activities, is critical. This research provides a basis for the potential therapeutic applications of chalcones like this compound (Iwata et al., 1997).

7. Nonlinear Optical Properties

The study of nonlinear optical properties of chalcone derivatives, such as 4-Br-4'-Methoxychalcone, offers insights into the potential use of this compound in nonlinear optics and photonics (Zhang et al., 1990).

8. Antimicrobial Activity

The evaluation of the antimicrobial activity of structural analogues of chalcones, including 4-hydroxy-4’-methoxychalcone, demonstrates the potential application of this compound in antimicrobial treatments (Stompor & Żarowska, 2016).

9. Inhibition of Inflammatory Responses

The inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives highlights the potential anti-inflammatory applications of compounds like this compound (Ban et al., 2004).

10. Corrosion Inhibition

Research on the corrosion inhibition of steel by chalcone derivatives provides insights into the potential industrial applications of this compound in protecting metals from corrosion (Bouklah et al., 2006).

Safety and Hazards

While specific safety data for “trans-4-Ethoxy-4’-methoxychalcone” was not found, general safety measures for handling chalcones include avoiding breathing dust, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; and ensuring adequate ventilation .

Future Directions

The future directions for “trans-4-Ethoxy-4’-methoxychalcone” and other chalcones could involve further exploration of their pharmacological properties and potential applications. For example, their anti-tumor and anti-inflammatory activities could be studied in more depth . Additionally, their ability to enhance preadipocyte differentiation suggests potential applications in obesity treatment . The biotechnological methods for chalcone reduction could also be optimized to produce new derivatives .

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJRMZSSQYAGCZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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